2-Chlorocinnamaldehyde

Overview

Description

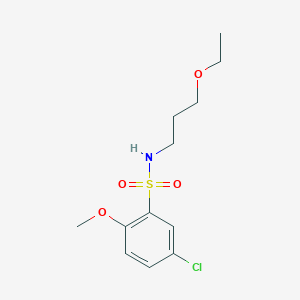

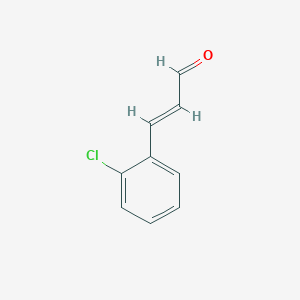

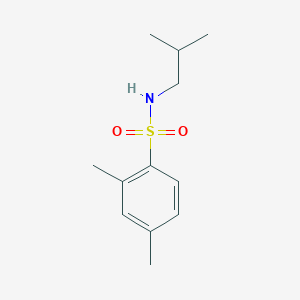

2-Chlorocinnamaldehyde is a chemical compound with the molecular formula C9H7ClO and a molecular weight of 166.6 . It is also known as 2-Chloro-3-Phenyl-2-Propenal .

Molecular Structure Analysis

The molecular structure of 2-Chlorocinnamaldehyde consists of a benzene ring attached to a propenal group with a chlorine atom . The exact structure can be found in various chemical databases .Physical And Chemical Properties Analysis

2-Chlorocinnamaldehyde has a melting point of 49-51 °C and a boiling point of 130-150 °C under a pressure of 5 Torr. Its density is predicted to be 1.192±0.06 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .Scientific Research Applications

Molecular Structure Study : An electron-diffraction study of 2-chlorobenzaldehyde revealed insights into its molecular structure, particularly focusing on its cis and trans conformers. This study contributes to a deeper understanding of the molecular geometry of similar compounds, which is vital for their application in various fields (Schāfer, Samdal, & Hedberg, 1976).

Synthetic Approach : A novel approach for synthesizing α-chlorocinnamaldehydes was developed, demonstrating an efficient transformation of aromatic aldehydes into α-chlorocinnamaldehydes. This advancement is significant for applications in organic synthesis and pharmaceuticals (Nenajdenko et al., 2004).

Genotoxicity Study : The genotoxic effects of 2-chlorocinnamaldehyde were evaluated using bacterial assays. This research is crucial for understanding the environmental and health implications of this compound, especially in its use as a biocide or in light-sensitive layers (Eder et al., 1994).

Electrochemical Investigations : A study on β-chlorovinylaldehydes, including 2-chlorocinnamaldehyde, in aprotic media, explored their electrochemical properties. This is relevant for applications in electrochemistry and material science (Saiganesh, Balasubramanian, & Venkatachalam, 1989).

Inhibitory Effects on Tyrosinase : Research on 4-chlorocinnamaldehyde showed significant inhibitory effects on mushroom tyrosinase, an enzyme involved in pigmentation processes. This has implications for the development of skin lightening agents and understanding pigment disorders (Si et al., 2017).

Photoinduced Isomerization : The photoinduced rotational isomerization of 2-chlorobenzaldehyde was studied, contributing to the field of photochemistry and molecular dynamics (Akai et al., 2002).

Safety and Hazards

2-Chlorocinnamaldehyde is considered hazardous. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name |

(E)-3-(2-chlorophenyl)prop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-7H/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGBCDXOKFIDHNS-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001031046 | |

| Record name | 2-Chlorocinnamaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001031046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chlorocinnamaldehyde | |

CAS RN |

1794-45-2 | |

| Record name | 2-Chlorocinnamaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001794452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chlorocinnamaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001031046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

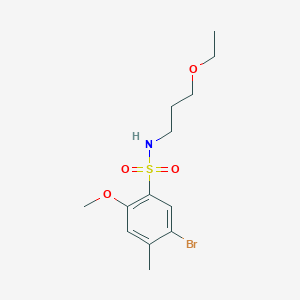

![1-[(2,5-diethoxyphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole](/img/structure/B239276.png)